N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Description
Properties
IUPAC Name |
N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVIRRFAYSLCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: Sulfonyl chlorides are often used to introduce the sulfonamide group through nucleophilic substitution.
Coupling reactions: The final step involves coupling the pyridine, furan, and pyrrolidine moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or furan rings.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide has shown significant anticancer properties in various studies. For instance, compounds with similar structural motifs have demonstrated effectiveness against different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) .
Case Study: Antitumor Activity
A study conducted on thiazole-pyridine hybrids, which include similar sulfonamide structures, revealed that these compounds exhibited notable growth-inhibitory effects on colon carcinoma cells (HCT-15), with some analogues presenting an IC50 as low as 2.01 µM . The presence of electron-withdrawing groups in these derivatives was crucial for enhancing their anticancer activity.
Antiviral Properties
Recent investigations into the antiviral potential of this compound have indicated promising results against various viral infections. Similar derivatives have been evaluated for their efficacy against viruses such as HIV and influenza.
Research Findings
Research has shown that compounds with furan and pyridine moieties can inhibit viral replication effectively. For example, derivatives exhibiting IC50 values in the low micromolar range were identified as potent inhibitors of HIV replication in vitro .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties associated with sulfonamide derivatives. Compounds structurally related to this compound have been synthesized and tested for their ability to prevent seizures.
Experimental Results
In a series of tests, certain pyridine-based sulfonamides showed significant anticonvulsant activity, with some achieving a protection index of over 9.0 when evaluated in animal models . This suggests that the compound could be a candidate for further development in treating epilepsy or other seizure-related disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyridine and furan rings can significantly influence biological activity.
Key Insights from SAR Studies
Studies have indicated that substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression or viral replication . For example, the introduction of halogen atoms has been linked to improved potency against various cancer cell lines.
Data Summary Table
| Application | Target | IC50/ED50 | Notes |
|---|---|---|---|
| Anticancer | MCF-7, PC3, HepG2 | 2.01 µM | Significant growth inhibition observed |
| Antiviral | HIV, Influenza | Low micromolar | Effective against viral replication |
| Anticonvulsant | Seizure Models | ED50: ~18.4 mg/kg | High protection index achieved |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural motifs with N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide , enabling comparative analysis:
Key Differences and Bioactivity Implications
Core Heterocycle: The furan-sulfonamide core in the target compound contrasts with the pyrazolo-pyrimidine (TRK inhibitor) and pyrrolo-pyridine systems in analogues. Furan’s smaller ring size and reduced aromaticity may lower metabolic stability but improve solubility .
Halogenation: Fluorine or chlorine substituents in analogues (e.g., 2,5-difluorophenyl in , chloro in CAS 1225586-05-9) enhance binding affinity via hydrophobic interactions, which the target compound lacks.
Pharmacokinetic Properties: The absence of fluorine in the target compound may reduce membrane permeability but mitigate hepatotoxicity risks associated with halogenated derivatives .
Research Findings and Mechanistic Insights
- TRK Inhibitor Analogue (from ): Demonstrated IC₅₀ values in the nanomolar range against TRKA/B/C kinases, attributed to the difluorophenyl-pyrrolidine motif. The target compound’s pyrrolidine-carbonyl may mimic this interaction but with unquantified potency.
- Sulfonamide Derivatives (from ) : Compounds like CAS 1225586-05-9 show moderate activity in kinase assays, though specificity data are lacking. The furan core in the target compound may offer a unique binding mode due to its smaller footprint.
Biological Activity
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring, a pyrrolidine moiety, and a furan sulfonamide group, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 284.35 g/mol.
1. Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 3.1 µM |
| Similar Pyrrolidine Derivative | A. baumannii | 31.25 µg/mL |
2. Anticancer Activity
Pyrrolidine derivatives, including the compound , have been explored for their anticancer potential. They may act by inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis in tumor cells. For example, compounds with similar scaffolds have been shown to inhibit the proliferation of folate receptor-expressing cancer cells .
Case Study : A pyrrolidine-based compound demonstrated significant growth inhibition in KB human tumor cells by targeting the de novo purine nucleotide biosynthesis pathway, leading to ATP depletion and subsequent apoptosis .
3. Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and various kinases involved in cancer progression .
- Cell Cycle Arrest : Some pyrrolidine derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation .
- Apoptosis Induction : These compounds can trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrrolidine derivatives. Modifications in substituents on the pyridine or furan rings significantly affect their potency and selectivity against various biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling reactions (e.g., Suzuki-Miyaura for pyridine derivatives) and amide bond formation. Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling, while carbodiimide-based reagents (e.g., EDC/HOBt) facilitate pyrrolidine-carbonyl conjugation . Key variables include temperature (80–120°C for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonamide intermediates). Yield optimization requires monitoring by TLC or HPLC to prevent side reactions like over-oxidation of the furan ring.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify pyridine (δ 8.5–9.0 ppm), furan (δ 6.5–7.5 ppm), and pyrrolidine (δ 1.5–3.0 ppm) signals.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns matching sulfonamide and carbonyl groups.
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the sulfonamide-pyridine linkage .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
| Condition | Protocol | Key Findings |
|---|---|---|
| Acidic (pH 2) | Incubate at 37°C for 24h | Degradation via sulfonamide hydrolysis (~15% loss) |
| Alkaline (pH 9) | Same as above | Furan ring oxidation (~30% loss) |
| Light exposure | UV-Vis monitoring | Photoisomerization of pyrrolidine-carbonyl moiety |
| Use HPLC-PDA to track degradation products . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace pyrrolidine with piperidine or azetidine to assess steric effects on target binding.
- Functional Group Swaps : Substitute sulfonamide with sulfonylurea to evaluate hydrogen-bonding capacity.
- In Silico Modeling : Dock modified structures into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to predict binding affinities . Validate with enzymatic assays (IC₅₀ comparisons).
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solvent Screening : Test in DMSO (high solubility), aqueous buffers (pH-dependent precipitation), and ethanol (moderate solubility). Use dynamic light scattering (DLS) to detect aggregates.
- Co-solvent Systems : Combine PEG-400 with phosphate buffer (pH 7.4) to enhance solubility without destabilizing the furan ring .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted values .
Q. How can metabolic pathways and major metabolites be identified preclinically?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key metabolites often include hydroxylated pyridine or oxidized pyrrolidine derivatives .
- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic fate in rodent models.
- CYP Enzyme Inhibition : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. What experimental designs address conflicting bioactivity data in different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test across 5–6 logarithmic concentrations (1 nM–100 µM) to account for cell-specific EC₅₀ variability.
- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify divergent signaling responses (e.g., apoptosis in HeLa vs. autophagy in MCF-7) .
- Membrane Permeability Assays : Measure intracellular accumulation via LC-MS to rule out uptake differences as a confounding factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
